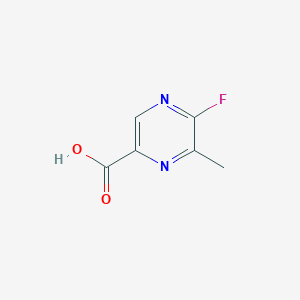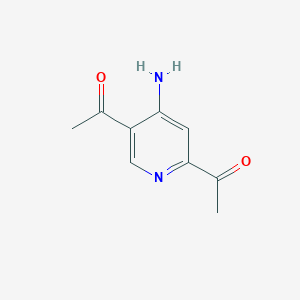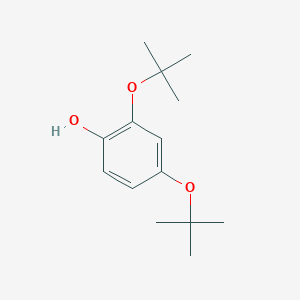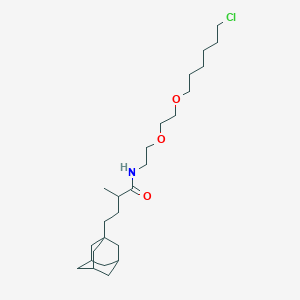
Hydrophobic tag-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is designed to increase the hydrophobicity of target proteins, leading to their degradation by the proteasome without the need for E3 ligases or ubiquitination
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrophobic tag-36 is synthesized through a series of chemical reactions that involve the attachment of a hydrophobic moiety to a ligand that binds to the target protein. The synthetic route typically involves:
Formation of the hydrophobic moiety: This step involves the synthesis of a large hydrophobic group, such as an adamantyl or diphenylmethyl group.
Attachment to the ligand: The hydrophobic group is then chemically linked to a ligand that has a high affinity for the target protein. This is usually achieved through a series of coupling reactions under mild conditions to preserve the integrity of both the ligand and the hydrophobic group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrophobic tag-36 primarily undergoes reactions that involve the formation and breaking of covalent bonds with the target protein. These reactions include:
Substitution reactions: Where the hydrophobic tag replaces a functional group on the target protein.
Hydrophobic interactions: The hydrophobic moiety interacts with the hydrophobic regions of the target protein, leading to its misfolding and subsequent degradation.
Common Reagents and Conditions
The synthesis and application of this compound typically involve:
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for the attachment of the hydrophobic group to the ligand.
Solvents: Organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
Reaction conditions: Mild temperatures and neutral pH to preserve the integrity of the hydrophobic tag and the ligand.
Major Products Formed
The major product formed from the reactions involving this compound is the hydrophobic-tagged protein, which is recognized as misfolded by the cellular machinery and targeted for degradation by the proteasome.
Wissenschaftliche Forschungsanwendungen
Hydrophobic tag-36 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of protein-protein interactions and the development of new chemical probes.
Biology: Facilitates the study of protein function by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, particularly in cancer and neurodegenerative diseases.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
Wirkmechanismus
Hydrophobic tag-36 exerts its effects by increasing the hydrophobicity of the target protein, leading to its recognition as a misfolded protein by the cellular quality control machinery. The key steps in its mechanism of action include:
Binding to the target protein: The ligand component of this compound binds to the target protein with high affinity.
Inducing hydrophobicity: The hydrophobic moiety increases the overall hydrophobicity of the target protein.
Recognition and degradation: The misfolded protein is recognized by the proteasome and targeted for degradation, effectively reducing the levels of the target protein in the cell.
Vergleich Mit ähnlichen Verbindungen
Hydrophobic tag-36 is unique in its ability to induce protein degradation without the need for E3 ligases or ubiquitination. Similar compounds include:
Proteolysis-targeting chimeras (PROTACs): These compounds also induce protein degradation but require E3 ligases for their activity.
Molecular glues: These compounds facilitate the interaction between the target protein and the proteasome but do not necessarily increase hydrophobicity.
Lysosome-targeting chimeras (LYTACs): These compounds target proteins for degradation via the lysosomal pathway rather than the proteasome.
Eigenschaften
Molekularformel |
C25H44ClNO3 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28) |
InChI-Schlüssel |
FRQCQVUXVOJKTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



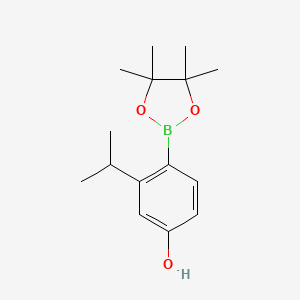

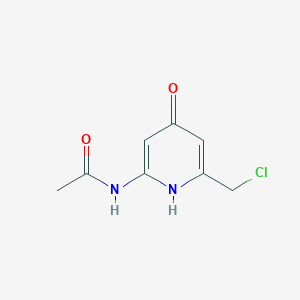
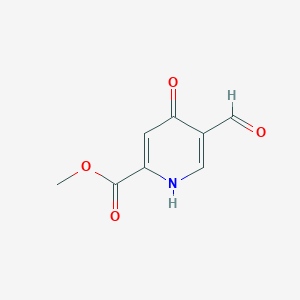
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
